molecular formula C18H13BrClN3O2S B6567920 N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide CAS No. 921834-84-6

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide

Cat. No.: B6567920
CAS No.: 921834-84-6
M. Wt: 450.7 g/mol
InChI Key: YGNQERPAZPLROO-UHFFFAOYSA-N
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Description

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide is a synthetically designed small molecule recognized in scientific research for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase activity. The primary research value of this compound lies in its application as a targeted tool for studying tumor angiogenesis. By selectively binding to the ATP-binding site of VEGFR-2, it effectively blocks the VEGF-A/VEGFR-2 signaling pathway, a critical driver of endothelial cell proliferation, migration, and survival. This mechanism makes it a valuable pharmacological probe for in vitro and in vivo investigations into the dependence of specific cancers on angiogenic processes. Researchers utilize this compound to dissect the role of VEGFR-2 in disease models, particularly in oncological research where inhibiting blood vessel formation can suppress tumor growth and metastasis. Its application extends to preclinical studies aiming to validate VEGFR-2 as a therapeutic target and to explore mechanisms of resistance to anti-angiogenic therapy. The compound's structure, featuring key halogenated aromatic systems, is optimized for high-affinity interaction with the target kinase, providing a specific means to interrogate angiogenic signaling networks in a research setting.

Properties

IUPAC Name

N-[4-[2-(3-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3O2S/c19-12-2-1-3-14(8-12)21-16(24)9-15-10-26-18(22-15)23-17(25)11-4-6-13(20)7-5-11/h1-8,10H,9H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNQERPAZPLROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the bromophenyl and chlorobenzamide groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several thiazole- and benzamide-based derivatives. Key comparisons include:

Compound Name Core Structure Substituents Key Differences Reference
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) Thiazole 4-Chlorobenzamide at C2; phenyl at C4 Lacks bromophenylcarbamoylmethyl group
N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide Thiazole Cyclopropanecarboxamide at C2; (4-methoxyphenyl)carbamoylmethyl at C4 Methoxy vs. bromo substituent; cyclopropane vs. benzamide
N-(3-Bromophenyl)-2-((5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Triazole 3-Bromophenyl; 4-chlorophenyl; p-tolyl Triazole core vs. thiazole; thioacetamide group

Key Observations :

  • Thiazole vs. Triazole Cores : Thiazole derivatives (e.g., compound 5c) are more commonly associated with anti-inflammatory activity, while triazole analogs (e.g., ) are explored for kinase inhibition and metal coordination .
  • Substituent Effects : The bromophenyl group in the target compound may enhance steric bulk and halogen bonding compared to methoxy or nitro substituents in analogs .

Key Observations :

  • Anti-inflammatory Activity : Compound 5c, lacking the bromophenyl group, demonstrates efficacy in vivo, suggesting the target compound’s bromine substituent may modulate potency or selectivity .
Challenges and Opportunities
  • Knowledge Gaps: No direct data on the target compound’s solubility, stability, or toxicity are available.
  • Opportunities : Hybridization with triazole or morpholine moieties (e.g., ) could enhance bioavailability or target specificity.

Biological Activity

Overview

N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide is a synthetic organic compound belonging to the class of thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. The structural complexity of this molecule, featuring a thiazole ring and a bromophenyl group, enhances its pharmacological potential by influencing interactions with various biological targets.

Structural Characteristics

The compound's structure is defined by several key components:

  • Thiazole Ring : Known for its role in various biological activities, including antimicrobial effects.
  • Bromophenyl Group : Enhances the compound's interaction with biological targets.
  • Chlorobenzamide Moiety : Contributes to the overall stability and reactivity of the compound.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial and fungal strains. The mechanism of action is believed to involve interference with bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity.

Table 1: Antimicrobial Activity Against Various Pathogens

Pathogen TypePathogen NameMinimum Inhibitory Concentration (MIC)
BacteriaStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
FungiCandida albicans64 µg/mL
Aspergillus niger128 µg/mL

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. In vitro studies have indicated that it inhibits the proliferation of cancer cell lines, particularly those associated with breast cancer. The proposed mechanism involves the inhibition of specific enzymes critical for cell growth and survival.

Table 2: Anticancer Activity Against Cancer Cell Lines

Cancer Cell LineIC50 (µM)
MCF7 (Breast cancer)10
HeLa (Cervical cancer)15
A549 (Lung cancer)12

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to other derivatives in the series .
  • Anticancer Activity Assessment : Another investigation focused on the anticancer properties of this compound against MCF7 cell lines. The results revealed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that this compound could be a lead candidate for further development in cancer therapeutics .

Molecular Docking Studies

Molecular docking studies have been conducted to understand how this compound interacts with specific protein targets involved in microbial resistance and cancer proliferation pathways. These studies indicate that the compound has a strong binding affinity for active sites of proteins critical for these processes.

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